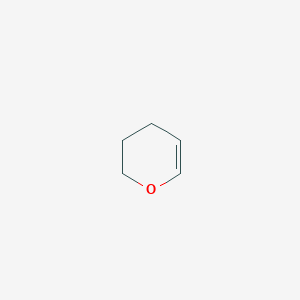

3,4-Dihydro-2H-pyran

Overview

Description

3,4-Dihydro-2H-pyran (CAS: 110-87-2) is a six-membered heterocyclic compound with the molecular formula C₅H₈O and a molecular weight of 84.12 g/mol . It features a partially saturated pyran ring containing one oxygen atom and two double bonds. This compound is widely recognized for its versatility in organic synthesis, particularly in hydroxyl group protection via tetrahydropyranylation (THP protection) . It is also a key intermediate in the synthesis of pharmaceuticals, natural products, and functional materials such as tetrahydronaphthalenes and bioactive flavonoids .

Thermodynamic data reveal its gas-phase enthalpy of formation (ΔfH°gas) as -162.7 kJ/mol, with liquid-phase enthalpy (ΔfH°liquid) at -218.3 kJ/mol . Its reactivity is influenced by its electron-rich enol ether structure, enabling participation in cycloadditions, Friedel-Crafts alkylations, and inverse electron-demand Diels-Alder (iEDDA) reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dihydro-2H-pyran can be synthesized through various methods. One common method involves the dehydration of tetrahydrofurfuryl alcohol over alumina at temperatures between 300-400°C . Another method includes the use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic dehydration of tetrahydrofurfuryl alcohol. This method is preferred due to its efficiency and the availability of the starting material .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-2H-pyran undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form tetrahydropyran derivatives.

Reduction: It can be reduced to form tetrahydropyran.

Substitution: It can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products:

Oxidation: Tetrahydropyran derivatives.

Reduction: Tetrahydropyran.

Substitution: Various substituted pyran derivatives.

Scientific Research Applications

3,4-Dihydro-2H-pyran has numerous applications in scientific research:

Chemistry: It is widely used as a protecting group for alcohols in organic synthesis.

Medicine: It serves as an intermediate in the synthesis of various medicinal compounds.

Mechanism of Action

The primary mechanism of action for 3,4-Dihydro-2H-pyran involves its use as a protecting group for alcohols. When reacted with an alcohol, it forms a tetrahydropyranyl ether, which protects the alcohol from various reactions. This protection is achieved through the formation of a stable acetal linkage, which can be later removed by acidic hydrolysis .

Comparison with Similar Compounds

Structural and Reactivity Comparisons

3,4-Dihydro-2H-pyran is part of a broader class of cyclic enol ethers. Below is a comparative analysis with structurally related compounds:

Key Findings :

- Reactivity in iEDDA : 2,3-Dihydrofuran reacts 200× faster than this compound and 1,000× faster than its methoxy derivative, highlighting the impact of ring size and substituents on reaction kinetics .

- Thermal Stability : Methyl and methoxy substituents lower the activation energy (Ea) for thermal decomposition, suggesting reduced stability compared to the parent compound .

Biological Activity

3,4-Dihydro-2H-pyran (DHP) is a significant heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological properties of DHP, including its synthesis, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a bicyclic compound characterized by a six-membered ring containing one oxygen atom. Its structure allows for various substitutions, which can enhance its biological activity. The compound has been studied for its potential in treating various diseases due to its pharmacological properties.

Biological Activities

The biological activities of this compound include:

- Antitumor Activity : DHP derivatives have been shown to exhibit significant antitumor effects. For instance, poly[(this compound)-alt-(maleic acid)] has been identified as an effective antitumor agent through structure-activity relationship studies, indicating its potential in cancer therapy .

- Antibacterial and Antifungal Properties : Research indicates that DHP compounds possess antibacterial and antifungal activities. These properties make them candidates for developing new antimicrobial agents .

- Vasorelaxant Effects : Certain DHP derivatives demonstrate vasorelaxant properties, suggesting their potential use in treating cardiovascular diseases .

- Anti-HIV Activity : Some studies have reported that DHP compounds can inhibit HIV replication, highlighting their potential in antiviral therapy .

The mechanisms through which this compound exerts its biological effects are varied and depend on the specific derivative:

- Inhibition of Enzyme Activity : Many DHP derivatives act as enzyme inhibitors, affecting pathways critical to cancer cell proliferation and survival.

- Interaction with Receptors : Certain DHP compounds interact with specific receptors in the body, leading to physiological changes such as vasodilation.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods:

- Conventional Synthesis : Traditional methods involve the reaction of aldehydes or ketones with alcohols in the presence of acid catalysts.

- Non-Conventional Methods : Recent advancements have introduced non-conventional techniques such as ultrasound-assisted synthesis and microwave irradiation, which enhance yield and reduce reaction times .

Table 1: Summary of Biological Activities and Related Studies

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying DHP in laboratory settings?

DHP is typically synthesized via acid-catalyzed dehydration of tetrahydrofurfuryl alcohol. A standard procedure involves refluxing the alcohol with a catalytic amount of p-toluenesulfonic acid (PTSA) in dichloromethane (DCM) under inert conditions . Purification is achieved through fractional distillation (boiling point: 86°C), with purity verified via gas chromatography (GC; ≥97% purity) . Key parameters include maintaining anhydrous conditions to prevent ring-opening side reactions.

Q. How do thermodynamic properties of DHP influence reaction design?

Critical thermodynamic parameters for DHP include:

| Property | Value | Reference Study |

|---|---|---|

| ΔfH° (gas) | -104.2 kJ/mol | Steele et al. (1989) |

| Cp,gas (298 K) | 94.3 J/mol·K | Dorofeeva (1992) |

| Boiling point | 86°C | NIST |

These values inform solvent selection (e.g., low-polarity solvents for exothermic reactions) and energy calculations for scale-up .

Q. What analytical techniques are used to confirm DHP purity and structural integrity?

- GC-MS : Quantifies purity and detects volatile impurities.

- NMR : ¹H NMR (δ 4.6–4.8 ppm for vinyl protons; δ 1.8–2.2 ppm for methylene groups) confirms ring structure .

- Refractive Index : n²⁰/D = 1.440 (lit.) for quality control .

Advanced Research Questions

Q. How do substituents on the DHP ring affect its reactivity in electrophilic additions?

Substituents at the C-2 (axial) or C-6 positions significantly alter reactivity. For example:

- Electron-donating groups (e.g., methoxy) : Reduce reactivity in electrophilic additions due to steric hindrance and electronic deactivation.

- Alkyl groups (e.g., methyl at C-6) : Enhance reactivity by stabilizing transition states .

Table: Relative reaction rates of substituted DHPs with tert-butyl hypochlorite :

| Substituent | Relative Rate (vs. DHP) |

|---|---|

| 2-Methoxy | 0.25 |

| 6-Methyl | 2.10 |

| 2-Phenoxy | 0.15 |

Q. How should researchers resolve contradictions in thermodynamic data for DHP?

Discrepancies in reported ΔfH° values (e.g., -104.2 kJ/mol vs. -108.5 kJ/mol in older studies) arise from measurement techniques (e.g., calorimetry vs. computational models). Recommendations:

- Use NIST-reviewed data for computational modeling.

- Validate experimentally via bomb calorimetry under controlled conditions.

Q. What safety protocols are critical for handling DHP in catalytic reactions?

- Flammability : DHP is highly flammable (flash point: -6°C). Use spark-proof equipment and inert atmospheres .

- Toxicity : LD₅₀ (oral, rat) = 4000 mg/kg; LC₅₀ (inhalation, rat) = 10.7 mg/L/4h. Use fume hoods and PPE (gloves, goggles) .

- Stability : Store at ≤30°C, away from oxidizers. Stabilize with 0.1% BHT if long-term storage is required .

Q. What are the mechanistic implications of DHP’s role in THP protection of alcohols?

DHP reacts with alcohols under acidic catalysis (e.g., PPTS in DCM) to form tetrahydropyranyl (THP) ethers. The mechanism proceeds via:

Protonation of DHP’s oxygen, generating an oxonium ion.

Nucleophilic attack by the alcohol, forming a hemiacetal intermediate.

Ring closure to yield the THP-protected alcohol .

Key factors:

- Acid strength (PPTS > PTSA for selectivity).

- Reaction temperature (0°C to room temperature minimizes side reactions).

Q. Data Contradiction Analysis

Reported Boiling Points : While most sources cite 86°C , some older studies report 84–85°C. This variation may stem from impurities or calibration differences in distillation setups. Researchers should pre-purify DHP and validate boiling points using standardized equipment.

Properties

IUPAC Name |

3,4-dihydro-2H-pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-2-4-6-5-3-1/h2,4H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDQDWGNQVEFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Record name | DIHYDRO-2H-PYRAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041426 | |

| Record name | 3,4-Dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydro-2h-pyran appears as a clear colorless liquid with an ethereal odor. Less dense than water. Vapors heavier than air., Liquid, Clear colorless liquid with an ethereal odor; [CAMEO] Unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | DIHYDRO-2H-PYRAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2H-Pyran, 3,4-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dihydropyran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10996 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

0 °F (NFPA, 2010) | |

| Record name | DIHYDRO-2H-PYRAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

110-87-2; 3174-74-1; 25512-65-6, 110-87-2 | |

| Record name | DIHYDRO-2H-PYRAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dihydro-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydropyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-2H-pyran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dihydro-2H-pyran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran, 3,4-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDRO-2H-PYRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6V9N71IHX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.